![molecular formula C7H4O2 B14307635 Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione CAS No. 111870-65-6](/img/structure/B14307635.png)
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which imparts significant reactivity and makes it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione typically involves the reaction of cycloheptatriene derivatives with various reagents. One common method includes the debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione . This reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of robust and scalable synthetic routes, such as those involving cycloheptatriene derivatives, can be adapted for industrial production.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.
Substitution: Substitution reactions, particularly those involving halogens, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced bicyclic compounds, and halogenated derivatives .
科学的研究の応用
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Medicine: Research into its medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione involves its interaction with various molecular targets. The strained ring system allows for unique interactions with enzymes and other biological molecules, potentially leading to significant biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity plays a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
Cyclohepta-1,3,5-triene: A precursor in the synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Bicyclo[2.2.1]heptane: Known for its use in various synthetic applications.
Uniqueness
This compound stands out due to its highly strained ring system, which imparts unique reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
特性
CAS番号 |
111870-65-6 |
|---|---|
分子式 |
C7H4O2 |
分子量 |
120.10 g/mol |
IUPAC名 |
bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione |
InChI |
InChI=1S/C7H4O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2H,3H2 |
InChIキー |
JPUUAYFQHNNDBM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C1C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



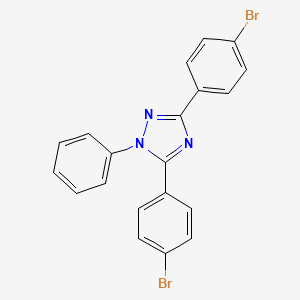
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
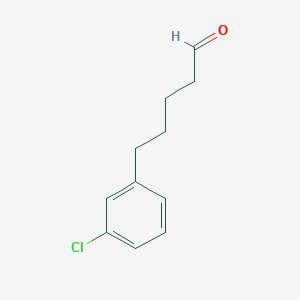
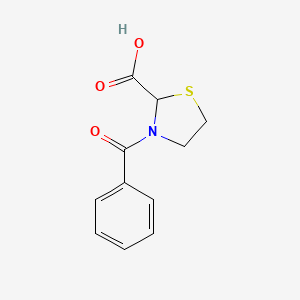
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)

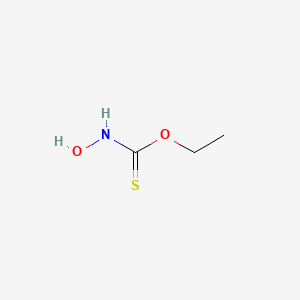
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
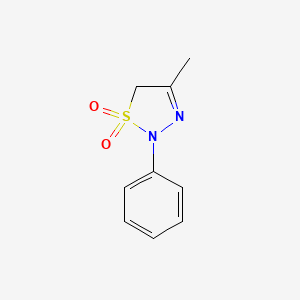

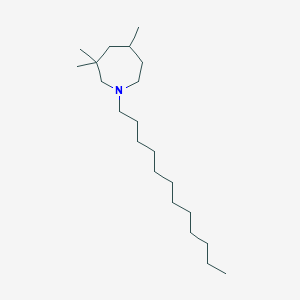
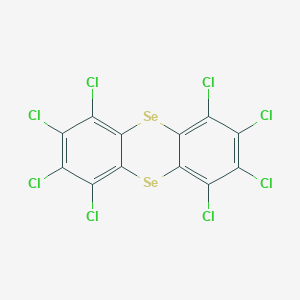
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
